2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine
Overview
Description
“2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine” is a chemical compound with the CAS Number: 26861-65-4 and a linear formula of C8H10N4 . It has a molecular weight of 162.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6,9H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine” are not detailed in the search results, benzotriazole derivatives have been noted for their wide use in coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Peptide Synthesis
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine: is a powerful acylating agent used in peptide synthesis . It facilitates the preparation of peptides and their mimetics and conjugates. This compound is particularly useful for synthesizing biologically relevant peptides and peptide conjugates with high yields and purity .
Therapeutic Agent Derivatization
The compound plays a significant role in the derivatization of biomolecules to improve their therapeutic properties . Issues such as poor bioavailability, low biostability, and limited receptor subtype selectivity can be addressed by modifying peptides with nonpeptide structures, where 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine is used .
Industrial Applications
In the industrial sector, derivatives of 1H-Benzo[d][1,2,3]triazol are utilized in the production of dyes, photographic materials, photostabilizers, agrochemicals, and as corrosion inhibitors for copper alloys .
Drug Discovery
The triazole ring, a core structure in 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine , is not found in nature but has found extensive use in drug discovery. It is used to create novel compounds with potential therapeutic effects .
Polymer Chemistry
This compound is also involved in polymer chemistry, where it contributes to the synthesis of polymers with specific properties for various applications .
Supramolecular Chemistry
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine: is used in supramolecular chemistry to design molecules that can form complex structures with specific functions .
Bioconjugation
In chemical biology, this compound is used for bioconjugation, which is the process of joining two molecules, typically a protein and a labeling molecule, to form a conjugate with new properties .
Apoptosis Induction in Cancer Research
Recent studies have shown that certain derivatives of 1H-Benzo[d][1,2,3]triazol can induce apoptosis in cancer cells, such as BT-474 cells, suggesting its potential application in cancer therapy .
Safety and Hazards
The compound is classified as a danger according to the GHS05 pictogram . The hazard statement is H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
While specific future directions for “2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine” are not detailed in the search results, benzotriazole derivatives have been noted for their potential in the synthesis of biologically relevant peptides and peptide conjugates . This suggests potential future directions in the field of medicinal chemistry and drug development.
Mechanism of Action
Target of Action
It’s known that benzotriazole derivatives can interact with various biological targets, such as enzymes and receptors .
Mode of Action
Benzotriazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking .
Biochemical Pathways
Benzotriazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets .
Result of Action
Benzotriazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
2-(benzotriazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGNXLMOTQABAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504171 | |
Record name | 2-(1H-Benzotriazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26861-65-4 | |
Record name | 1H-Benzotriazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26861-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Benzotriazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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